molecular formula C15H10F2N2O B12044253 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol

Cat. No.: B12044253
M. Wt: 272.25 g/mol
InChI Key: VWCQGEVTPTUSFR-UHFFFAOYSA-N
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Description

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This compound is characterized by the presence of two 4-fluorophenyl groups attached to the pyrazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol can be synthesized through various methods. One common method involves the reaction of 4,4’-difluoro chalcone with hydrazine hydrate in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(4-chlorophenyl)-1H-pyrazol-4-ol: Similar structure but with chlorine atoms instead of fluorine.

    1,3-Bis(4-bromophenyl)-1H-pyrazol-4-ol: Similar structure but with bromine atoms instead of fluorine.

    1,3-Bis(4-methylphenyl)-1H-pyrazol-4-ol: Similar structure but with methyl groups instead of fluorine.

Uniqueness

1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-ol is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications .

Properties

Molecular Formula

C15H10F2N2O

Molecular Weight

272.25 g/mol

IUPAC Name

1,3-bis(4-fluorophenyl)pyrazol-4-ol

InChI

InChI=1S/C15H10F2N2O/c16-11-3-1-10(2-4-11)15-14(20)9-19(18-15)13-7-5-12(17)6-8-13/h1-9,20H

InChI Key

VWCQGEVTPTUSFR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN(C=C2O)C3=CC=C(C=C3)F)F

Origin of Product

United States

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